![molecular formula C17H20N4O3 B5777473 N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide, also known as CYC116, is a novel small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). CYC116 has shown significant promise in preclinical studies as a potential therapeutic agent for a variety of cancers.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves the inhibition of several receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. These receptors are known to play a key role in cancer cell growth and survival, and their inhibition by this compound leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of angiogenesis, induction of apoptosis, and inhibition of cancer cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide for lab experiments is its potency as an inhibitor of several receptor tyrosine kinases. This allows for the study of the effects of receptor tyrosine kinase inhibition on cancer cell growth and survival. One limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in preclinical studies.
Orientations Futures
There are several potential future directions for the study of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide. One possible direction is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the study of the effects of this compound on other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, the development of more potent and longer-lasting versions of this compound could lead to improved efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This is followed by the reaction of 4-nitrocyclohexanone with ethyl chloroacetate to form ethyl 2-(4-nitrocyclohexylidene)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexylidene)acetate with 1H-imidazole-5-amine to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been extensively studied in preclinical models of several types of cancer, including breast cancer, lung cancer, and glioblastoma. In these studies, this compound has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(19-14-4-2-1-3-5-14)11-20-12-18-10-16(20)13-6-8-15(9-7-13)21(23)24/h6-10,12,14H,1-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBFNRHPZYAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
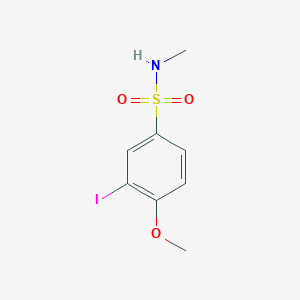
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
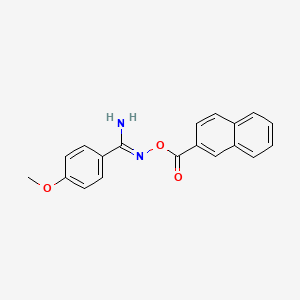
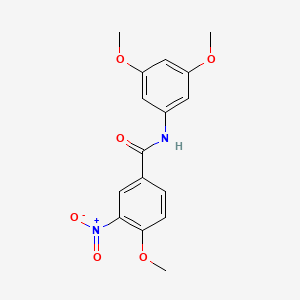
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)
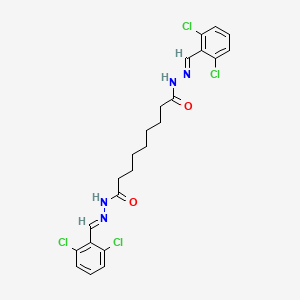
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
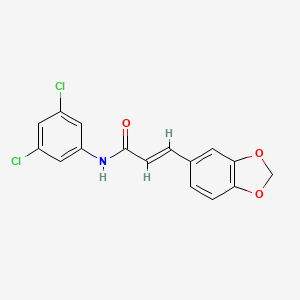
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
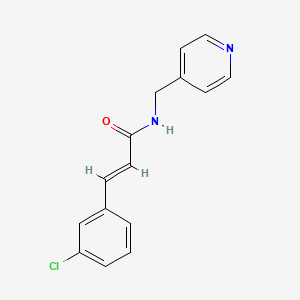
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)